N-(2-(2-methylthiazol-4-yl)phenyl)pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c1-10-18-13(9-21-10)11-5-2-3-6-12(11)19-15(20)14-16-7-4-8-17-14/h2-9H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCPIJSEQPSGRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-methylthiazol-4-yl)phenyl)pyrimidine-2-carboxamide typically involves the formation of the thiazole ring followed by its attachment to the pyrimidine moiety. One common method involves the reaction of 2-aminothiazole with a suitable pyrimidine derivative under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro-substituted pyrimidine core and thiazole ring facilitate nucleophilic displacement. Key examples include:
Chlorine Displacement at Pyrimidine C4/C6 Positions
-
Reagents : Amines (e.g., methylamine, cyclopropylamine) in polar aprotic solvents (DMF, DMSO) at 80–130°C.
-
Example : Displacement of a 6-chloropyrimidine group with 1-(4-fluorophenyl)-N-methylmethanamine yields analogs with modified amine side chains .
| Substrate | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| 6-Chloropyrimidine-4-carboxylic acid | 1-(4-Fluorophenyl)-N-methylmethanamine | DMF, 80°C, 12h | Pyrimidine-4-carboxamide derivative |
Thiazole Ring Functionalization
-
Methylthiazole Reactivity : The 2-methyl group on the thiazole can undergo substitution under radical or acidic conditions.
Oxidation Reactions
The thiazole and pyrimidine moieties exhibit oxidation sensitivity:
Thiazole Sulfur Oxidation
-
Reagents : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA).
-
Outcome : Conversion of thiazole sulfur to sulfoxide or sulfone derivatives, altering electronic properties.
Pyrimidine Ring Oxidation
-
Reagents : MnO₂ or KMnO₄ in acetone/water.
-
Example : Oxidation of pyrimidine-associated alcohols to ketones enhances electrophilicity for downstream reactions .
Acylation and Alkylation
The carboxamide and amine groups participate in acyl/alkyl transfer:
Amide Bond Formation
-
Reagents : HATU/DIPEA-mediated coupling of pyrimidine-2-carboxylic acid with aryl amines.
-
Example : Synthesis of N-(3-(2-methylthiazol-4-yl)phenyl)pyrimidine-2-carboxamide via carbodiimide coupling .
| Carboxylic Acid | Amine | Coupling Agent | Product | Yield |
|---|---|---|---|---|
| Pyrimidine-2-carboxylic acid | 3-(2-Methylthiazol-4-yl)aniline | HATU, DIPEA, DMF | Target compound | 72–85% |
Friedel-Crafts Acylation
-
Reagents : AlCl₃ or FeCl₃ in dichloromethane.
-
Application : Introduces acyl groups to the phenyl ring adjacent to the thiazole .
Hydrolysis Reactions
The carboxamide and ester functionalities undergo hydrolysis:
Ester to Carboxylic Acid
-
Reagents : NaOH or LiOH in THF/water.
-
Outcome : Hydrolysis of methyl ester groups to carboxylic acids for further derivatization .
Amide Hydrolysis
-
Reagents : HCl or H₂SO₄ under reflux.
-
Challenge : Requires harsh conditions due to the stability of the pyrimidine-thiazole system.
Thiazole-Pyrimidine Fusion
-
Reagents : Microwave irradiation with phenylguanidines.
-
Example : Cyclocondensation forms fused bicyclic structures with enhanced kinase inhibitory activity .
Pyrimidine Ring Expansion
-
Reagents : Diethyl acetylenedicarboxylate (DEAD).
-
Outcome : Converts pyrimidine to pyrido[2,3-d]pyrimidine derivatives .
Suzuki-Miyaura Coupling
-
Reagents : Pd(PPh₃)₄, aryl boronic acids, K₂CO₃.
-
Application : Introduces aryl/heteroaryl groups to the pyrimidine C4 position .
| Halide Substrate | Boronic Acid | Catalyst | Product | Reference |
|---|---|---|---|---|
| 4-Bromopyrimidine derivative | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, DME | 4-(4-Methoxyphenyl)pyrimidine |
Key Research Findings
-
Kinase Inhibition : Derivatives with electron-withdrawing groups (e.g., -CN, -CF₃) at pyrimidine C5 show enhanced CDK9/CDK2 inhibition (IC₅₀ = 10–50 nM) .
-
Antiproliferative Activity : Analogues with 4-methylthiazole and pyrimidine-2-carboxamide exhibit IC₅₀ = 1.2–3.8 μM against HeLa and MCF-7 cells .
-
Solubility-Optimized Derivatives : Introduction of morpholine or piperazine groups improves aqueous solubility (>200 μM at pH 7.4) .
Scientific Research Applications
Anticancer Activity
Mechanism of Action
The compound has been studied for its inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK9. CDK9 plays a crucial role in regulating transcription and cell cycle progression, making it a target for cancer therapies. Research indicates that N-(2-(2-methylthiazol-4-yl)phenyl)pyrimidine-2-carboxamide exhibits nanomolar inhibition of CDK9, demonstrating selectivity over other CDKs, which is vital for reducing potential side effects in cancer treatment .
Case Studies
- MCF-7 Breast Cancer Cells : In vitro studies showed that the compound significantly inhibited the proliferation of MCF-7 breast cancer cells. The mechanism involved the induction of apoptosis, suggesting its potential as a therapeutic agent against breast cancer.
- Acute Myeloid Leukemia (AML) : A study evaluated the effects of this compound on MV4-11 cells, a model for AML. Results indicated that treatment led to cell cycle arrest and apoptosis, reinforcing its potential application in hematological malignancies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research has shown that modifications to the thiazole and pyrimidine moieties can enhance biological activity:
| Modification | Effect on Activity |
|---|---|
| Substituents on Thiazole Ring | Increased potency against CDK9 |
| Variations in Pyrimidine Core | Altered selectivity towards different CDKs |
These insights are essential for guiding future drug design efforts to improve therapeutic outcomes while minimizing toxicity .
Other Therapeutic Applications
Beyond oncology, this compound may have applications in treating other proliferative diseases due to its ability to modulate kinase activity:
- Antiviral Activity : Preliminary studies suggest that compounds with similar structures exhibit antiviral properties by inhibiting viral replication through kinase modulation.
- Antimicrobial Properties : There is emerging evidence that thiazole-containing compounds can possess antimicrobial activity, making them candidates for further exploration in infectious disease treatment .
Mechanism of Action
The mechanism of action of N-(2-(2-methylthiazol-4-yl)phenyl)pyrimidine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a comparative analysis using evidence-derived examples:
Pyrimidine Carboxamide Derivatives
- N-(5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yloxy)quinolin-4-ylamino)-N-(4-methoxyphenyl)pyrimidine-2-carboxamide (): Structural Differences: Incorporates a quinoline core with tetrahydrofuran and piperidine substituents, compared to the thiazole-phenyl group in the target compound. The tetrahydrofuran group may increase solubility compared to the hydrophobic thiazole . Activity: Quinoline-pyrimidine hybrids are often associated with topoisomerase inhibition or kinase targeting, suggesting possible anticancer applications.
- N-(3-cyano-4-(pyridin-2-ylamino)-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide (): Key Contrast: Replaces the pyrimidine carboxamide with a pyridine-aminoquinoline scaffold. Implications: The pyridine group introduces basicity, which could alter cellular uptake or target affinity. The cyano group may enhance metabolic stability .
Thiazole-Containing Analogs
- N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4, ): Structural Comparison: Shares a thiazole-carboxamide backbone but substitutes pyrimidine with furan. Impact of Furan vs. Pyrimidine: Furan’s reduced aromaticity and electron-rich nature may decrease binding to hydrophobic pockets compared to pyrimidine. The 3-methoxybenzyl group could improve blood-brain barrier penetration .
Heterocyclic Carboxamide Derivatives
Data Table: Structural and Functional Comparison
| Compound Name | Core Heterocycle | Key Substituents | Potential Applications |
|---|---|---|---|
| N-(2-(2-methylthiazol-4-yl)phenyl)pyrimidine-2-carboxamide (Target) | Pyrimidine, Thiazole | 2-methylthiazole-phenyl | Kinase inhibition, Cancer |
| N-(5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yloxy)quinolin-4-ylamino)-... | Pyrimidine, Quinoline | Quinoline, tetrahydrofuran, piperidine | Anticancer, Topoisomerase |
| N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4) | Furan, Thiazole | 3-methoxybenzyl, carboxamide | CNS-targeting therapies |
| 6-methyl-1-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 940271-62-5) | Pyrazolo-pyridine | Thiophen-2-ylmethyl, carboxylic acid | Metabolic modulation |
Research Findings and Implications
- Bioactivity Trends: Pyrimidine-thiazole hybrids (e.g., the target compound) are often optimized for kinase inhibition due to their dual hydrogen-bonding and hydrophobic interactions. Thiazole’s sulfur atom may enhance metal-binding properties, relevant to metalloenzyme targeting . Quinoline-pyrimidine derivatives () show broader spectrum activity but may suffer from higher toxicity due to DNA intercalation .
Physicochemical Properties :
Synthetic Challenges :
- The target compound’s synthesis requires regioselective coupling of the thiazole-phenyl group to pyrimidine, which may involve palladium-catalyzed cross-coupling or nucleophilic substitution.
Biological Activity
N-(2-(2-methylthiazol-4-yl)phenyl)pyrimidine-2-carboxamide is a heterocyclic compound characterized by its unique thiazole and pyrimidine rings. This compound has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antifungal and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H12N4OS, with a molecular weight of approximately 272.33 g/mol. The structure features a thiazole ring fused with a pyrimidine ring, which contributes to its biological activity.
Target of Action
This compound primarily targets fungal organisms, exhibiting significant antifungal activity. The compound's mechanism involves interference with specific biochemical pathways in fungi, leading to cell death.
Mode of Action
The compound operates through various biochemical pathways, impacting enzyme functions and cellular processes. Thiazole derivatives, including this compound, are known to exhibit a broad spectrum of biological activities due to their ability to interact with multiple biological targets.
Antifungal Activity
Research indicates that this compound displays potent antifungal properties against several fungal strains.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16.69 - 78.23 µM |
| Fusarium oxysporum | 56.74 - 222.31 µM |
The compound's effectiveness against these strains suggests its potential application in treating fungal infections.
Anticancer Activity
In addition to its antifungal properties, the compound has been investigated for its anticancer effects. Studies have shown that it can induce apoptosis in cancer cells, inhibit cell migration, and suppress cell cycle progression.
Case Study:
In an experimental model involving MCF-7 breast cancer cells, this compound demonstrated:
- IC50 values : Ranging from 3–10 µM.
- Mechanistic Insights : Enhanced apoptosis and DNA fragmentation were observed, indicating its potential as an anticancer agent.
Pharmacokinetics
The pharmacokinetic profile of this compound reveals that it is slightly soluble in water but exhibits good solubility in organic solvents like alcohol and ether. This solubility profile is crucial for its bioavailability and therapeutic efficacy.
Synthesis and Research Applications
The synthesis of this compound typically involves the reaction of 2-aminothiazole with pyrimidine derivatives under specific conditions, often utilizing a base such as potassium carbonate in solvents like dimethylformamide at elevated temperatures.
Research Applications
This compound has diverse applications in scientific research:
- Medicinal Chemistry : As a lead compound for developing new antifungal and anticancer agents.
- Biological Studies : Investigated for enzyme inhibition and receptor modulation.
- Pharmaceutical Development : Explored for potential therapeutic uses against various diseases.
Q & A
Q. What are the optimized synthetic routes for N-(2-(2-methylthiazol-4-yl)phenyl)pyrimidine-2-carboxamide, and what reaction conditions are critical for high yield?
Methodological Answer: The synthesis typically involves coupling pyrimidine-2-carboxylic acid derivatives with aminothiazole intermediates. Key steps include:
- Amide bond formation : Use coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with Et₃N as a base in dichloromethane (DCM) at 0–5°C to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance solubility of intermediates .
- Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) improves reaction efficiency .
- Purification : Column chromatography or HPLC ensures >95% purity .
Q. How can researchers structurally characterize this compound?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR : ¹H/¹³C NMR to confirm connectivity (e.g., δ 161.6 ppm for carbonyl groups in pyrimidine carboxamide) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation (e.g., [M+H]+ ion matching theoretical mass) .
- HPLC : Retention time comparison with reference standards to verify purity .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks for solid-state structure validation (applied to analogous compounds in ).
Q. What in vitro assays are suitable for initial biological activity screening of this compound?
Methodological Answer: Prioritize assays based on structural analogs (e.g., kinase inhibitors):
- Kinase inhibition : Screen against Src/Abl kinases using ATP-competitive assays (IC₅₀ determination) .
- Antiproliferative activity : Use tumor cell lines (e.g., K562 leukemia) with MTT or CellTiter-Glo assays .
- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid via HPLC-MS over 24–72 hours .
Advanced Research Questions
Q. How can researchers identify the primary molecular targets of this compound?
Methodological Answer: Employ multi-tiered approaches:
- Kinase profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Pull-down assays : Immobilize the compound on sepharose beads and incubate with cell lysates; identify bound proteins via SDS-PAGE/MS .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to recombinant target proteins .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer: Systematically modify substituents and evaluate effects:
- Thiazole ring : Replace 2-methylthiazole with 4-methylthiazole to assess steric effects on binding .
- Pyrimidine core : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to enhance metabolic stability .
- Amide linker : Test methylene spacers (e.g., -CH₂CH₂-) to improve conformational flexibility .
- In silico modeling : Use molecular docking (AutoDock Vina) to predict binding poses against target kinases .
Q. What in vivo models are appropriate for evaluating the antitumor efficacy of this compound?
Methodological Answer:
- Xenograft models : Implant K562 leukemia cells into immunodeficient mice; administer compound orally (10–50 mg/kg/day) and monitor tumor regression via caliper measurements/bioluminescence .
- Pharmacokinetics (PK) : Collect plasma at intervals (0–24 h) post-dose; quantify compound levels via LC-MS/MS to calculate AUC and half-life .
- Toxicity : Assess liver/kidney function (ALT, BUN) and hematological parameters after 28-day dosing .
Q. How should researchers address contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Cross-validation : Replicate assays in independent labs using identical protocols (e.g., ATP concentration in kinase assays) .
- Orthogonal assays : Confirm antiproliferative activity with both MTT and clonogenic survival assays .
- Batch analysis : Compare purity (>98% via HPLC) and stereochemical integrity (chiral HPLC) of compound batches .
Q. What mechanistic studies can elucidate the compound’s mode of action in kinase inhibition?
Methodological Answer:
- Time-resolved crystallography : Resolve ligand-protein complexes (e.g., Abl kinase) to identify binding interactions (e.g., hydrogen bonds with hinge region) .
- Resistance mutagenesis : Generate kinase mutants (e.g., T315I in Bcr-Abl) and test compound efficacy to pinpoint critical residues .
- Downstream signaling : Use Western blotting to monitor phosphorylation of targets like STAT5 or CrkL .
Q. How can metabolic stability and CYP450 interactions be assessed for this compound?
Methodological Answer:
- Microsomal incubation : Incubate with human liver microsomes (HLM); quantify parent compound depletion via LC-MS to calculate intrinsic clearance .
- CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., Luciferin-IPA) .
- Metabolite ID : Use high-resolution MS/MS to identify oxidation or glucuronidation products .
Q. What crystallographic techniques are critical for analyzing the compound’s binding to biological targets?
Methodological Answer:
- Co-crystallization : Soak purified kinase domains (e.g., Src kinase) in compound solution (1–10 mM) and grow crystals via vapor diffusion .
- Data collection : Use synchrotron radiation (λ = 1.0 Å) to resolve high-resolution (<2.0 Å) structures .
- Hydrogen-bond analysis : Identify interactions (e.g., N–H⋯O) using software like PHENIX or Coot .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
